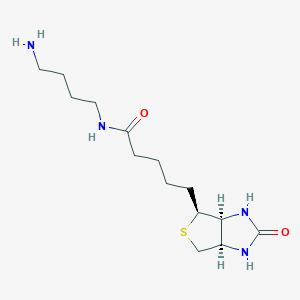

N-(4-Aminobutyl)biotinamide

描述

Significance of Biotinylation in Contemporary Biological Research

Biotinylation is the process of attaching biotin (B1667282) to a molecule, such as a protein or nucleic acid. labmanager.comlabinsights.nl The remarkable strength of the non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin is the cornerstone of its utility. wikipedia.orgencyclopedia.pub This bond is one of the strongest known in nature, making it highly resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents. wikipedia.orgencyclopedia.pubthermofisher.com This stability allows for the reliable detection, purification, and study of biotin-labeled molecules. creative-diagnostics.combosterbio.com

The small size of the biotin molecule (244.31 g/mol ) is another significant advantage, as it is less likely to interfere with the normal function of the biomolecule to which it is attached. labmanager.comlabinsights.nl This property is crucial for maintaining the biological integrity of the system under investigation.

Contemporary biological research leverages biotinylation in a wide array of applications, including:

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting frequently employ biotinylated antibodies for the sensitive detection of specific proteins. labmanager.comcreative-diagnostics.com

Affinity Purification: Biotinylated proteins or other molecules can be easily isolated from complex mixtures using matrices coated with avidin or streptavidin. creative-diagnostics.comwikidoc.org

Cell Surface Labeling: Researchers can selectively label proteins on the surface of cells to study processes like protein trafficking and receptor internalization. creative-diagnostics.com

Nucleic Acid Labeling: Biotin can be incorporated into DNA or RNA probes for use in techniques such as in situ hybridization and microarray analysis. pharmiweb.com

Overview of N-(4-Aminobutyl)biotinamide as a Versatile Bioconjugation Reagent

This compound serves as a bridge, enabling the powerful biotin-streptavidin interaction to be applied to a vast range of molecules. Its primary amine is a nucleophilic center that can readily react with various functional groups on target molecules to form stable covalent bonds. chemrxiv.orgsusupport.comchinesechemsoc.org For instance, it can be coupled to carboxylic acids on proteins or other molecules. google.com

The aminobutyl spacer arm is a critical feature of this reagent. It positions the biotin moiety away from the target molecule, which helps to minimize steric hindrance and ensures that the biotin is accessible for binding to avidin or streptavidin. nih.gov This accessibility is vital for the successful application of any biotinylation-based detection or purification method. The versatility of this compound makes it a valuable tool in diverse research areas, from studying protein-protein interactions to developing new diagnostic assays. chemimpex.comresearchgate.netnih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H26N4O2S |

| Molecular Weight | 314.45 g/mol |

| CAS Number | 151294-96-1 |

Data sourced from publicly available chemical databases.

Historical Context and Evolution of Amine-Reactive Biotinylation Reagents

The field of bioconjugation, which involves the covalent linking of molecules, has its roots in the early 20th century with the use of simple dyes to label biomolecules. clinicallab.com Over time, the need for more specific and stable labeling methods drove the development of a wide range of bioconjugation reagents and techniques. numberanalytics.comclinicallab.com

Amine groups, being abundant on the surface of most proteins (on lysine (B10760008) residues and the N-terminus), were an early and logical target for biotinylation. gbiosciences.comvwr.com The first generation of amine-reactive biotinylation reagents were often N-hydroxysuccinimide (NHS) esters of biotin. wikidoc.orggbiosciences.com These reagents react with primary amines to form stable amide bonds. wikidoc.org

Initially, many NHS-esters had poor water solubility, requiring them to be dissolved in organic solvents like DMSO or DMF before use in aqueous biological systems. wikidoc.orgvwr.com This limitation led to the development of water-soluble variants, such as sulfo-NHS esters, which contain a charged sulfonate group. wikidoc.orggbiosciences.com This modification made them more suitable for labeling cell surface proteins as they are membrane-impermeable. wikidoc.orggbiosciences.com

This compound represents a different class of amine-reactive reagent. Instead of having a reactive group that targets amines, it possesses a primary amine. This allows it to be coupled to other functional groups, such as carboxyl groups, using coupling agents like carbodiimides. google.comwikipedia.org This expands the repertoire of biotinylation strategies available to researchers. The evolution of these reagents has been driven by the continuous need for greater specificity, efficiency, and versatility in bioconjugation. gbibio.comkbdna.com

Comparison of Amine-Reactive Biotinylation Approaches

| Reagent Type | Reactive Towards | Key Feature |

|---|---|---|

| NHS-Biotin | Primary Amines | Water-insoluble, requires organic solvent. wikidoc.orgvwr.com |

| Sulfo-NHS-Biotin | Primary Amines | Water-soluble, membrane-impermeable. wikidoc.orggbiosciences.com |

| This compound | (itself is amine-reactive) | Contains a primary amine for coupling to other functional groups (e.g., carboxyls). google.com |

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-aminobutyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVNHVKSXNHES-GVXVVHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129313 | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151294-96-1 | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151294-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N 4 Aminobutyl Biotinamide

Derivatization and Functionalization of N-(4-Aminobutyl)biotinamide

The terminal primary amine of this compound is a versatile chemical handle that allows for extensive derivatization. This functionalization enables the creation of a wide array of biotinylation reagents with tailored properties, such as additional reactivity, cleavability, and optimized spacing for specific biological applications.

The free amine of this compound can be conjugated to various molecules to introduce a second reactive group, creating heterobifunctional reagents. This allows for the specific targeting of different functional groups on biomolecules.

Common reactive handles that can be introduced include:

Maleimides: For specific reaction with sulfhydryl groups (thiols) on cysteine residues. alfa-chemistry.com

Alkynes and Azides: For use in copper-catalyzed or strain-promoted "click chemistry," a highly specific and efficient bioorthogonal ligation method. broadpharm.comnih.gov

Hydrazides: For targeting carbonyl groups (aldehydes and ketones), which can be generated on glycoproteins through periodate (B1199274) oxidation. gbiosciences.comaatbio.com

Aryl Azides: These photoactivatable groups can form covalent bonds with C-H or N-H bonds upon UV light exposure, enabling non-specific labeling when specific functional groups are absent. wikipedia.org

While the biotin-streptavidin interaction is exceptionally strong, its near-irreversibility can be a drawback in applications requiring the release of the captured molecule. nih.gov To address this, cleavable linkers can be synthesized by modifying the this compound backbone. These linkers contain a specific chemical bond that can be broken under controlled conditions.

Table 2: Examples of Cleavable Linker Chemistries

| Cleavage Strategy | Linker Moiety | Cleavage Condition | Key Features |

|---|---|---|---|

| Redox | Disulfide Bond (-S-S-) | Reducing agents (e.g., DTT, TCEP) or intracellular glutathione. nih.govcreative-biolabs.com | Stable in circulation, cleaved in a reducing environment. creative-biolabs.com |

| Photocleavage | 2-Nitrobenzyl group | UV Light (e.g., ~340-360 nm). nih.govbiosyn.com | Allows for rapid and spatially controlled release of the target. nih.govbiosyn.com |

| Chemical | Vicinal Diol | Sodium Periodate (NaIO₄). nih.gov | Mild, selective cleavage compatible with proteins. nih.gov |

| pH-Sensitive | Hydrazone | Acidic pH. nih.gov | Cleavage occurs in acidic compartments like endosomes or lysosomes. |

The synthesis of these reagents involves incorporating the cleavable moiety into the spacer arm during the synthetic process, either before or after the biotinylation step. For instance, a disulfide-containing diamine could be used as the precursor instead of 1,4-diaminobutane.

The length and chemical nature of the spacer arm between the biotin (B1667282) and the reactive group are critical for effective binding and interaction. The butyl group in this compound provides a short spacer, but in many cases, a longer and more hydrophilic spacer is required to overcome steric hindrance and improve solubility. nih.gov

Polyethylene (B3416737) glycol (PEG) is a popular choice for extending the spacer arm. axispharm.com PEG is a flexible, hydrophilic, and non-immunogenic polymer that can increase the water solubility of the biotinylation reagent and the resulting conjugate. thermofisher.comnih.gov PEGylated biotin reagents are synthesized using precursors that contain discrete PEG units (e.g., Biotin-PEG-amine). axispharm.com These spacers are available in various lengths, allowing for the precise optimization of the distance between the biotin and its target for specific assays. interchim.fraxispharm.com Another common spacer element is 6-aminohexanoic acid, often referred to as a "long chain" (LC) spacer, which also serves to reduce steric hindrance. aatbio.com

Novel Chemical Reactions for Biotinamide (B1199965) Conjugation

Recent advancements in bioconjugation chemistry have expanded the toolkit for utilizing this compound in various scientific applications. These novel reactions offer enhanced specificity, efficiency, and versatility for attaching this biotin derivative to a wide range of molecules. This section will focus on two prominent methodologies: formaldehyde-mediated crosslinking and the integration of this compound into click chemistry architectures.

Formaldehyde-Mediated C/N Methylene (B1212753) Crosslinking with this compound

Formaldehyde (B43269) is a well-established crosslinking agent capable of forming stable methylene bridges between nucleophilic groups on biomolecules, such as proteins and nucleic acids. nih.gov The primary amine of the aminobutyl group in this compound serves as a reactive site for formaldehyde-mediated conjugation.

The reaction mechanism proceeds in a two-step manner. Initially, the primary amine of this compound undertakes a nucleophilic attack on the carbonyl carbon of formaldehyde, leading to the formation of a transient hydroxymethyl adduct. This intermediate subsequently dehydrates to form a reactive Schiff base (an imine). This electrophilic species can then react with a second nucleophile, such as the side chain of a lysine (B10760008), arginine, or tryptophan residue on a protein, to create a stable methylene crosslink (-CH2-). nih.gov

This crosslinking strategy is particularly useful for capturing and identifying protein-protein or protein-nucleic acid interactions in situ. By treating cells or tissue samples with formaldehyde, endogenous molecular complexes can be covalently stabilized. If this compound is introduced, it can participate in this crosslinking, effectively incorporating a biotin tag at the site of interaction. These biotinylated complexes can then be enriched and purified using affinity matrices like streptavidin-agarose for subsequent analysis by techniques such as mass spectrometry.

The efficiency of formaldehyde crosslinking is dependent on several factors, including the concentration of formaldehyde, incubation time, temperature, and pH. Optimization of these parameters is often necessary to achieve a balance between efficient crosslinking and the preservation of molecular integrity. nih.gov Quenching agents, such as glycine (B1666218) or Tris, are typically added to halt the reaction by consuming excess formaldehyde. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Formaldehyde Concentration | 0.1% - 2% (v/v) | Initiates the formation of methylene bridges between reactive amine groups. |

| Incubation Time | 10 - 60 minutes | Allows for sufficient crosslinking to occur without excessive protein aggregation. |

| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and sample stability. |

| pH | 7.0 - 8.0 | Maintains physiological conditions and facilitates the nucleophilic attack of amines. |

| Quenching Agent | e.g., 125 mM Glycine or Tris | Stops the crosslinking reaction by reacting with excess formaldehyde. |

Integration into Click Chemistry Architectures (e.g., Azide-Alkyne Cycloaddition)

"Click chemistry" encompasses a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. interchim.fr this compound can be readily integrated into this chemical framework by modifying its primary amine to feature either an azide or an alkyne functionality.

To prepare an azide-functionalized derivative, the primary amine of this compound can be reacted with an azide-transfer reagent, such as azido-acetic acid N-hydroxysuccinimide ester. Conversely, to introduce a terminal alkyne, the amine can be acylated with a reagent like pentynoic acid N-hydroxysuccinimide ester. Once functionalized, these biotinamide derivatives can be "clicked" onto molecules containing the complementary reactive partner.

The CuAAC reaction is renowned for its bio-orthogonality, meaning the azide and alkyne groups are largely unreactive with biological functional groups, ensuring highly specific labeling. interchim.fr The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270). jenabioscience.com Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often employed to stabilize the copper(I) oxidation state and enhance reaction efficiency. nih.gov

This methodology allows for the precise and covalent attachment of a biotin tag to a wide array of targets, including proteins, nucleic acids, and small molecules that have been pre-functionalized with an azide or alkyne group. The resulting biotinylated molecules can then be used for detection, purification, or imaging applications.

| Component | Typical Reagent/Condition | Role in the Reaction |

|---|---|---|

| Alkyne-functionalized Biotinamide | e.g., N-(4-(pent-4-ynoylamino)butyl)biotinamide | One of the click reaction partners. |

| Azide-functionalized Molecule | e.g., Azide-modified protein or DNA | The complementary click reaction partner. |

| Copper(I) Catalyst Source | Copper(II) Sulfate (CuSO4) | Precursor to the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalyst. |

| Ligand (optional but recommended) | e.g., TBTA or THPTA | Stabilizes the Cu(I) catalyst and accelerates the reaction. |

| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or t-butanol | Provides a medium for the reaction while maintaining the stability of biomolecules. |

| Temperature | Room Temperature | Mild conditions that are compatible with biological samples. |

Bioconjugation Strategies Utilizing N 4 Aminobutyl Biotinamide

Covalent Attachment to Proteins and Peptides

The targeted biotinylation of proteins and peptides is crucial for understanding their interactions, localization, and function. N-(4-Aminobutyl)biotinamide-derived reagents offer both non-specific and site-specific methods for achieving this.

Amine-Reactive Biotinylation of Lysine (B10760008) Residues and N-Termini

One of the most common approaches for protein biotinylation involves targeting primary amines present on the side chains of lysine residues and at the N-terminus of polypeptide chains. This is typically achieved using this compound that has been further derivatized to include an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

These NHS-biotin reagents react with unprotonated primary amines to form stable amide bonds. The efficiency of this reaction is pH-dependent, with optimal labeling generally occurring at a pH range of 7 to 9. By controlling the reaction conditions, such as the molar ratio of the biotinylation reagent to the protein, a degree of control over the extent of labeling can be achieved. However, this method is generally considered non-specific as it will label multiple accessible lysine residues and the N-terminus, which could potentially disrupt protein function if these sites are critical for its activity. thermofisher.com

A more selective approach for labeling the N-terminal α-amino group over the ε-amino groups of lysine residues can be achieved by performing the reaction at a lower pH. nih.gov The pKa of the α-amino group is typically lower than that of the lysine ε-amino group. By maintaining a reaction pH closer to the pKa of the α-amino group, it will be more readily deprotonated and available for reaction with the NHS-biotin reagent, while the lysine side chains remain largely protonated and unreactive. nih.gov

| Parameter | N-Terminal Amine | Lysine ε-Amine |

| pKa | ~8.0 | ~10.5 |

| Optimal pH for Selective Labeling | 6.5 - 7.5 | >8.5 |

| Reactivity at pH 7 | High | Low |

| Reactivity at pH 9 | High | High |

This table provides a generalized comparison of the reactivity of N-terminal and lysine amines for biotinylation at different pH values.

Research has demonstrated the successful biotinylation of various proteins using this method. For instance, a study on recombinant human interleukin-1 beta identified that the N-terminal alanine (B10760859) and specific lysine residues were susceptible to modification with an NHS-biotin reagent. uconn.edu

Site-Specific Biotinylation via Engineered Systems (e.g., Biotin (B1667282) Acceptor Peptides)

To overcome the limitations of non-specific chemical biotinylation, enzymatic methods that offer high specificity have been developed. A prominent example is the use of the E. coli biotin ligase, BirA, in conjunction with a specific biotin acceptor peptide, commonly known as the AviTag. nih.govnih.govjenabioscience.com

The AviTag is a 15-amino acid peptide sequence that can be genetically fused to the N-terminus, C-terminus, or an internal loop of a protein of interest. The BirA enzyme specifically recognizes the AviTag and catalyzes the covalent attachment of biotin to a single lysine residue within this peptide sequence. nih.govnih.gov This reaction is highly specific and efficient, resulting in a homogeneously biotinylated protein with a 1:1 stoichiometry of biotin to the target protein. nih.gov This site-specific labeling ensures that the native function of the protein is less likely to be compromised. nih.gov

This engineered system has been widely adopted for a variety of applications, including the purification of protein complexes, the study of protein-protein interactions, and the immobilization of proteins on surfaces for assays like surface plasmon resonance. nih.govjenabioscience.com The versatility of this system allows for in vivo biotinylation by co-expressing the AviTag-fused protein and BirA in cells, or in vitro biotinylation of purified proteins. jenabioscience.com

| Method | Target | Specificity | Key Components | Advantages |

| Amine-Reactive Biotinylation | Primary amines (Lysine, N-terminus) | Low | NHS-ester of a biotin derivative | Simple, rapid |

| Site-Specific Enzymatic Biotinylation | Specific lysine within an acceptor peptide | High | Biotin ligase (BirA), Biotin Acceptor Peptide (AviTag) | Homogeneous product, preserves protein function |

This table compares the key features of amine-reactive and site-specific enzymatic biotinylation methods.

Conjugation to Nucleic Acids

The ability to biotinylate DNA and RNA is essential for a wide range of molecular biology techniques, including hybridization assays, affinity purification of nucleic acid-binding proteins, and the construction of nucleic acid-based nanostructures.

Enzymatic Biotinylation of DNA (e.g., DNA Methyltransferases)

A powerful strategy for the sequence-specific labeling of DNA involves the use of DNA methyltransferases (MTases). These enzymes recognize specific DNA sequences and typically transfer a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to a base within that sequence. By using synthetic analogs of AdoMet that are derivatized with biotin, DNA MTases can be repurposed to covalently attach biotin to their specific recognition sites.

Two main approaches have been developed for this purpose:

Methyltransferase-directed Transfer of Activated Groups (mTAG): This method utilizes AdoMet analogs where the methyl group is replaced with a longer, reactive side chain carrying a biotin moiety. The MTase then transfers this entire biotinylated side chain to the target DNA sequence. nih.gov

Sequence-specific Methyltransferase-Induced Labeling (SMILing): This approach employs cofactor analogs that mimic the transition state of the methylation reaction, leading to the covalent attachment of the entire cofactor, including the biotin tag, to the DNA. nih.gov

These enzymatic methods offer the advantage of high sequence specificity, allowing for the precise placement of a biotin label within a large DNA molecule. This has been particularly useful for applications such as optical DNA mapping and the analysis of the epigenome. nih.govnih.gov For example, the M.TaqI DNA methyltransferase has been used to couple biotin to its recognition sequence in plasmid DNA. springernature.com

Chemical Labeling of RNA and DNA

In addition to enzymatic methods, various chemical strategies have been developed for the biotinylation of nucleic acids. These methods often involve the incorporation of biotinylated nucleotides during nucleic acid synthesis or the post-synthetic modification of the DNA or RNA molecule.

One approach involves the use of photobiotin (B1226016), a photoactivatable biotin analog. Upon exposure to light, photobiotin forms a reactive nitrene intermediate that can non-specifically insert into C-H and N-H bonds in nucleic acids, resulting in a stable covalent linkage. nih.gov This method is relatively simple but lacks site-specificity.

More controlled chemical labeling can be achieved by introducing a reactive group into the nucleic acid, which can then be specifically targeted by a biotinylation reagent. For instance, primary amine groups can be incorporated into DNA or RNA during synthesis, and these can then be labeled with an amine-reactive biotin derivative. This allows for the labeling of the 5' or 3' ends of the nucleic acid or at internal positions.

| Labeling Strategy | Target Molecule | Key Reagent/Enzyme | Specificity |

| Enzymatic (DNA MTase) | DNA | DNA Methyltransferase, Biotinylated AdoMet analog | Sequence-specific |

| Chemical (Photobiotin) | DNA, RNA | Photobiotin | Non-specific |

| Chemical (Amine-reactive) | DNA, RNA (with incorporated amines) | Amine-reactive biotin derivative | Site-specific (at the position of the incorporated amine) |

This table summarizes different strategies for the biotinylation of nucleic acids.

Tagging of Small Molecules and Metabolites

The biotinylation of small molecules and metabolites is a valuable tool for studying their interactions with proteins and for elucidating their roles in biological pathways. By attaching a biotin tag to a small molecule, it can be used as a "bait" in pull-down assays to identify its binding partners from a complex biological sample.

The synthesis of biotinylated small molecules typically involves the use of a biotin derivative that contains a reactive functional group that can be coupled to the small molecule of interest. This compound, with its terminal amine, can be readily coupled to small molecules containing a carboxylic acid group through amide bond formation. Alternatively, the amine group can be modified to introduce other reactive functionalities, such as a maleimide (B117702) for reaction with thiols or an alkyne for click chemistry.

The key consideration in designing a biotinylated small molecule is to ensure that the attachment of the biotin moiety does not significantly alter the biological activity of the parent molecule. This often requires the inclusion of a spacer arm between the biotin and the small molecule to minimize steric hindrance.

Researchers have successfully used biotinylated small molecules in various applications. For example, biotinylation has been employed to enhance the uptake of small molecules into bacteria, providing a potential strategy for overcoming antibiotic resistance. semanticscholar.org Furthermore, biotinylated probes are instrumental in chemical proteomics for the identification of drug targets and for understanding the mechanism of action of bioactive compounds.

Design Considerations for Pharmacophore Integrity in this compound Conjugates

A pharmacophore is a conceptual description of the key molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and charged groups—that are essential for a ligand to bind to a specific biological target. nih.govnih.gov Preserving the integrity of the biotin pharmacophore is paramount when designing conjugates with this compound, as this ensures the maintenance of its high-affinity interaction with streptavidin and avidin (B1170675).

The essential pharmacophoric features of the biotin molecule are concentrated in its bicyclic ring system, which includes the ureido ring and the tetrahydrothiophene (B86538) ring. nih.govresearchgate.net Key interactions involve multiple hydrogen bonds with amino acid residues in the binding pocket of avidin or streptavidin. nih.gov When conjugating this compound to other molecules, the primary design consideration is to ensure that the conjugation chemistry does not alter or obstruct these critical features.

The this compound molecule is specifically designed to address this challenge. The 4-aminobutyl group acts as a spacer or linker, physically separating the site of conjugation (the terminal amine) from the biotin ring system. This separation is crucial for several reasons:

Minimizing Steric Hindrance: The linker pushes the conjugated partner (e.g., a large protein, nanoparticle, or polymer) away from the biotin moiety, preventing it from sterically clashing with the avidin or streptavidin protein and blocking the binding site.

Maintaining Conformational Flexibility: The flexible alkyl chain allows the biotin group to orient itself optimally within the deep binding pocket of its target protein.

Preserving Electronic Properties: The conjugation occurs at the distal end of the linker, ensuring that the electronic environment of the biotin ring system remains unperturbed, which is vital for the specific hydrogen bonding and van der Waals interactions required for high-affinity binding. nih.gov

In essence, the design of this compound inherently protects the pharmacophore. The choice of this reagent over a direct conjugation to biotin's carboxylic acid group is a deliberate strategy to preserve the structural and chemical features necessary for biological recognition. researchgate.net

| Pharmacophore Feature | Description | Importance in Biotin-Avidin Interaction |

|---|---|---|

| Hydrogen Bond Donors | Two N-H groups in the ureido ring of biotin. | Crucial for forming specific hydrogen bonds with residues in the avidin/streptavidin binding pocket. nih.gov |

| Hydrogen Bond Acceptors | The carbonyl oxygen of the ureido ring. nih.gov | Acts as a key acceptor for hydrogen bonds from the protein target. nih.gov |

| Hydrophobic Regions | The bicyclic ring structure, particularly the tetrahydrothiophene portion. nih.gov | Engages in hydrophobic and van der Waals interactions within the binding pocket. nih.gov |

| Linker Arm | The aminobutyl chain in this compound. | Provides spatial separation to prevent steric hindrance between the conjugated molecule and the avidin/streptavidin protein. |

Applications in Ligand-Target Identification

This compound is a cornerstone tool in chemical proteomics for the identification and isolation of cellular targets of bioactive small molecules, a process often referred to as affinity-based protein profiling or pull-down assays. nih.gov This strategy bridges phenotype-based drug discovery (observing a compound's effect on cells) with target-based discovery (understanding the molecular mechanism). nih.gov

The general methodology involves synthesizing a probe by conjugating the bioactive small molecule to this compound. The terminal amine of the biotinamide (B1199965) derivative provides a convenient handle for this conjugation without compromising the small molecule's ability to bind its target or the biotin's ability to bind streptavidin. nih.gov

The workflow for target identification typically follows these steps:

Probe Synthesis: The bioactive compound of interest is chemically linked to this compound.

Incubation with Cell Lysate: The biotinylated probe is introduced into a complex biological sample, such as a cell lysate or tissue homogenate, allowing the probe to bind to its specific protein target(s).

Affinity Capture: The mixture is then passed over a solid support (e.g., agarose (B213101) or magnetic beads) that has been pre-coated with streptavidin. The high-affinity interaction between biotin and streptavidin selectively immobilizes the probe-protein complex on the support. nih.gov

Washing and Elution: Unbound proteins are washed away, leaving only the target protein(s) of interest attached to the beads via the biotin-streptavidin link. The captured proteins are then eluted from the support.

Identification: The isolated proteins are identified using highly sensitive analytical techniques, most commonly mass spectrometry. nih.gov

This approach has been successfully used to identify the targets of numerous natural products and synthetic compounds. nih.gov For instance, a biotinylated analog of the endocannabinoid anandamide (B1667382) was developed to serve as a probe to visualize its accumulation and intracellular distribution. researchgate.net Biotin-tagged probes are a common and powerful strategy for identifying the protein targets of bioactive natural products. nih.gov

| Step | Procedure | Key Reagent/Component | Purpose |

|---|---|---|---|

| 1 | Probe Synthesis | This compound + Bioactive Molecule | Create a high-affinity tag for the molecule of interest. |

| 2 | Target Binding | Biotinylated Probe in Cell Lysate | Allow the probe to bind to its specific cellular protein target(s). nih.gov |

| 3 | Affinity Capture | Streptavidin-coated Beads | Isolate the probe-protein complex from the mixture. nih.gov |

| 4 | Protein Identification | Mass Spectrometry | Identify the unknown protein target(s). nih.gov |

Conjugation to Polymeric Materials and Nanoparticles

The functionalization of polymeric materials and nanoparticles with biotin is a widely employed strategy to impart biological specificity for applications in targeted drug delivery, diagnostics, and bio-imaging. nih.govnih.gov this compound is an ideal reagent for this purpose due to its terminal primary amine, which is readily available for conjugation to a variety of material surfaces and polymer backbones.

The primary amine group can be coupled to materials using a range of well-established chemical reactions. A common approach is amide bond formation, where the amine of this compound reacts with carboxylic acid groups on a polymer or nanoparticle surface. This reaction is typically facilitated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide).

Applications in Polymeric Drug Delivery: Polymeric drug delivery systems, such as micelles and polymer-drug conjugates, are designed to improve the therapeutic index of drugs by altering their pharmacokinetics and biodistribution. nih.govnih.govmdpi.com Surface functionalization of these polymeric carriers with biotin via this compound allows for active targeting of cancer cells, which often overexpress biotin receptors. researchgate.net This targeted delivery can increase the drug concentration at the tumor site while minimizing exposure to healthy tissues. researchgate.net Polymers commonly used for these systems include biocompatible and biodegradable ones like polyethylene (B3416737) glycol (PEG), polylactic-co-glycolic acid (PLGA), and poly(lactic acid) (PLA). researchgate.netmdpi.com

Applications in Nanoparticle Systems: Nanoparticles (e.g., gold nanoparticles, magnetic nanoparticles, quantum dots) serve as versatile platforms for diagnostics and therapeutics. nih.gov Biotin functionalization enables these nanoparticles to be used in high-sensitivity assays and targeted imaging. For example, researchers have functionalized gold nanoparticle-decorated magnetic core nanoparticles with a derivative of this compound for the detection of biological molecules. researchgate.net The biotin tag allows for the precise assembly of detection complexes using the biotin-streptavidin system, which is renowned for its high affinity and specificity. nih.govrsc.org

| Material Type | Common Examples | Conjugation Chemistry with Amine Group | Primary Application |

|---|---|---|---|

| Polymeric Micelles | PEG-PLGA, PEG-PCL | Amide bond formation (EDC/NHS coupling) | Targeted cancer therapy. researchgate.net |

| Polymer-Drug Conjugates | HPMA copolymers | Amide bond formation | Enhanced drug solubility and targeted delivery. nih.gov |

| Gold Nanoparticles (AuNPs) | Colloidal Gold | Amide bond formation to carboxylated surface linkers | Biosensors, diagnostics, and bio-imaging. nih.gov |

| Magnetic Nanoparticles | Iron Oxide (e.g., CoFe2O4) | Coupling to surface-activated groups | Immunoassays, cell separation, and MRI contrast agents. researchgate.net |

| Quantum Dots (QDs) | CdSe/ZnS | Amide bond formation to surface carboxyl groups | Multiplexed cellular imaging. |

Applications of N 4 Aminobutyl Biotinamide in Molecular Probe Development

Development of Affinity Probes for Biomolecular Interactions

The strong and specific interaction between biotin (B1667282) and streptavidin is widely exploited to create affinity probes for detecting and isolating biomolecules. N-(4-Aminobutyl)biotinamide is instrumental in the design of these probes, offering a reactive primary amine that can be readily coupled to proteins, peptides, or other molecules of interest to create "bait" constructs for affinity purification experiments. aatbio.comaatbio.com

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Affinity probes constructed using this compound are central to methods like affinity purification-mass spectrometry (AP-MS). In this approach, a known "bait" protein is biotinylated and then used to capture its interacting "prey" proteins from a cell lysate.

The synthesis of such probes involves the covalent conjugation of this compound to the bait protein. The terminal amine of the biotinamide (B1199965) can be linked to reactive side chains of amino acids like lysine (B10760008) or to the C-terminus of the protein using standard bioconjugation chemistries, such as those involving N-hydroxysuccinimide (NHS) esters or carbodiimides (e.g., EDC). aatbio.com Once the biotinylated bait is introduced into a cellular context and allowed to interact with its partners, the entire complex can be efficiently isolated on streptavidin-coated beads for subsequent identification of the co-purified proteins by mass spectrometry. mdpi.com

| Probe Type | Synthesis Principle | Application in PPI Studies |

| Biotinylated "Bait" Protein | Covalent linkage of this compound's amine group to a protein of interest via crosslinking chemistry. | Used to pull down interacting protein partners from cell lysates for identification by mass spectrometry. |

| Biotinylated Small Molecule Inhibitor | Conjugation of this compound to a small molecule that targets a specific protein class (e.g., kinases). | Identification of inhibitor targets and their associated protein complexes. |

Understanding the interaction between ligands and their cellular receptors is crucial in pharmacology and cell biology. This compound facilitates the creation of biotinylated ligands to study these interactions. By attaching a biotin tag to a known receptor ligand, researchers can track and quantify binding events with high sensitivity. nih.gov

The synthesis of a biotinylated ligand typically involves coupling the amine group of this compound to a reactive functional group (e.g., a carboxylic acid) on the ligand molecule. nih.gov The resulting probe retains its ability to bind to the target receptor. These biotinylated ligands are used in various assay formats. For instance, in a pull-down assay, the biotinylated ligand can be used to isolate its receptor from a complex mixture. acs.org In plate-based assays, the ligand-receptor binding can be detected by adding streptavidin conjugated to an enzyme (for colorimetric or chemiluminescent readout) or a fluorophore. nih.gov This approach has been successfully used to develop probes for visualizing specific receptors in cells. nih.gov

Biotinamide-Based Proximity Labeling Techniques

Proximity labeling (PL) is a powerful technique for mapping biomolecular interactions and the composition of subcellular compartments within intact cells. These methods use an enzyme fused to a protein of interest to generate reactive biotin species that covalently tag nearby molecules.

Two of the most prominent enzymatic PL systems are BioID, which uses a promiscuous mutant of the E. coli biotin ligase BirA (BirA*), and APEX, which employs an engineered ascorbate (B8700270) peroxidase. nih.gov

BirA-based systems (BioID, TurboID): In these systems, the BirA* fusion protein is expressed in cells and, upon addition of exogenous biotin and ATP, generates highly reactive biotinoyl-5'-AMP. This intermediate diffuses from the enzyme's active site and covalently attaches to the primary amines (e.g., lysine residues) of proteins in its immediate vicinity (typically within a ~10 nm radius). nih.gov

APEX-based systems: The APEX peroxidase, when fused to a protein of interest, catalyzes the oxidation of a biotin-phenol substrate into a short-lived, highly reactive biotin-phenoxyl radical in the presence of hydrogen peroxide. ucsf.edunih.govspringernature.com This radical then covalently tags electron-rich amino acid residues, such as tyrosine, on nearby proteins. nih.govnih.gov

While this compound is not the direct substrate in these enzymatic reactions, the resulting biotinylated proteins are captured using the same high-affinity streptavidin purification methods central to all biotin-based applications. The principles of biotin conjugation, exemplified by the structure of this compound, are foundational to the broader field of biotin-based labeling.

| Proximity Labeling System | Enzyme | Substrate(s) | Labeling Mechanism |

| BioID / TurboID | Promiscuous Biotin Ligase (BirA*) | Biotin, ATP | Generates reactive biotinoyl-5'-AMP, which labels primary amines (e.g., lysine). |

| APEX / APEX2 | Engineered Ascorbate Peroxidase | Biotin-phenol, H₂O₂ | Generates reactive biotin-phenoxyl radicals, which label electron-rich residues (e.g., tyrosine). nih.govucsf.edu |

The biotin tags installed by proximity labeling techniques serve as molecular beacons, allowing for the comprehensive mapping of proteins and even RNA within specific subcellular locations. By fusing the labeling enzyme (like APEX2 or TurboID) to a protein known to reside in a particular organelle or cellular structure, researchers can biotinylate the entire molecular neighborhood. nih.gov

Following the labeling reaction, cells are lysed, and all biotinylated molecules are enriched using streptavidin affinity chromatography. The captured proteins are then identified and quantified using mass spectrometry, providing a "snapshot" of the proteome of that specific subcellular region. ucsf.edu This has been applied to map the protein constituents of numerous cellular compartments, including mitochondria and the endoplasmic reticulum. nih.gov More advanced methods, such as APEX-RIP, have adapted this approach to identify RNAs within specific cellular locales, thereby mapping the spatial transcriptome. nih.gov

Probes for Proteomics and Interactome Mapping

The use of this compound extends into the broader fields of proteomics and interactome mapping, primarily through its utility as a labeling reagent in transglutaminase-based assays. This approach allows for the identification of proteins that are substrates for transglutaminases in a variety of cellular contexts, thereby expanding our understanding of the functional proteome.

In these studies, this compound is used to biotinylate proteins in cell lysates or even in living cells. The biotinylated proteins can then be detected by western blotting using streptavidin-HRP conjugates or enriched for proteomic analysis. This strategy has been successfully employed to identify novel substrates of TG2 and to map protein-protein interactions that are influenced by TG2 activity.

For example, researchers have used biotin-cadaverine to label proteins in differentiating neuronal cells to understand the role of TG2 in neurogenesis. The biotinylated proteins are then identified by mass spectrometry, revealing new targets of TG2 involved in neuronal development. researchgate.net

Table of Research Findings on TG2 Substrate Identification using this compound

| Study Focus | Model System | Key Identified TG2 Substrates | Reference |

|---|---|---|---|

| Neuronal Differentiation | Differentiating N2a cells | Tubulin, other microtubule-associated proteins | nih.gov |

| General Proteomic Screening | CB1 cell line lysate | 51 protein targets involved in translation and cytoskeletal organization | biorxiv.org |

| Pulmonary Fibrosis | Mouse lung tissue | Proteins involved in ECM stabilization | atsjournals.org |

Furthermore, a trifunctional cross-linker has been synthesized using a cadaverine (B124047) derivative of biotin. This reagent includes a photoactivatable group, a cleavable disulfide bond, and a biotin moiety. This allows for the light-induced cross-linking of interacting proteins, followed by the transfer of the biotin label to the interacting partner, enabling its subsequent purification and identification. biorxiv.org This highlights the adaptability of the this compound scaffold in the design of sophisticated probes for interactome mapping.

N 4 Aminobutyl Biotinamide in Affinity Based Research Methodologies

Principles of Streptavidin/Avidin-Biotin Affinity Chromatography in Research

Streptavidin/Avidin-Biotin Affinity Chromatography is a powerful purification technique based on one of the strongest known non-covalent biological interactions. The dissociation constant (Kd) for the biotin-streptavidin complex is approximately 10⁻¹⁴ mol/L, signifying an extremely stable and specific interaction. hiyka.com

The core principle involves the immobilization of streptavidin (isolated from Streptomyces avidinii) or avidin (B1170675) (from egg white) onto a solid support matrix, such as agarose (B213101) or sepharose beads, creating an affinity resin. abcam.com A biomolecule of interest (e.g., an antibody, antigen, or nucleic acid) is first covalently labeled with biotin (B1667282) using a reagent like N-(4-Aminobutyl)biotinamide. This "biotinylated" molecule is then introduced to the streptavidin-coated resin.

The process typically involves three main stages:

Binding: The sample containing the biotinylated target is passed through the column. The high affinity of biotin for the immobilized streptavidin ensures that the target molecule is selectively captured by the resin, while other non-biotinylated components are washed away.

Washing: The resin is washed extensively with buffers to remove any non-specifically bound molecules, resulting in a highly purified sample of the target molecule bound to the support.

Elution: Due to the exceptional strength of the interaction, elution of the biotinylated molecule from the resin requires harsh, denaturing conditions such as 8 M guanidine-HCl at a low pH (e.g., pH 1.5). abcam.com These conditions disrupt the structure of the streptavidin, releasing the bound molecule. In cases where milder elution is necessary, derivatives like 2-iminobiotin (B86554) can be used, which bind at a high pH and can be eluted at a more neutral pH of 4.0. abcam.com

This technique is widely used for the purification of biotinylated antibodies, antigens, and DNA-binding proteins. abcam.combio-rad-antibodies.com

Immunological Detection Systems

The high specificity and signal amplification potential of the biotin-streptavidin interaction make it a cornerstone of modern immunological detection systems. This compound is used to attach the biotin label to antibodies or antigens, facilitating their detection in a variety of assay formats.

In ELISA, the biotin-streptavidin system is a common strategy for signal amplification, significantly enhancing the sensitivity of the assay for detecting low-abundance proteins. abcam.comantibody-creativebiolabs.com this compound can be used to conjugate biotin to either a primary or secondary detection antibody. The detection process then utilizes streptavidin conjugated to an enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). bio-techne.com

A frequent application is in a sandwich ELISA format. In this setup, a capture antibody is immobilized on the microplate well. The antigen-containing sample is added, followed by a biotinylated detection antibody that binds to a different epitope on the antigen. Finally, streptavidin-HRP is added, which binds to the biotin on the detection antibody. The addition of a chromogenic substrate (like TMB for HRP) results in a colored product, and the signal intensity, proportional to the amount of antigen, is measured spectrophotometrically. bio-techne.comchemotactics.com The ability of each streptavidin molecule to bind four biotin molecules leads to a significant amplification of the signal. hiyka.com

Table 1: Generalized Steps in a Biotin-Streptavidin Based Sandwich ELISA

| Step | Procedure | Purpose |

| 1. Coating | Microtiter plate wells are coated with a capture antibody specific for the target antigen. | Immobilizes the capture antibody to the plate surface. |

| 2. Blocking | Unbound sites on the plate are blocked with an inert protein solution (e.g., BSA). | Prevents non-specific binding of subsequent reagents. |

| 3. Sample Incubation | The sample containing the antigen is added to the wells. | The capture antibody binds the antigen from the sample. |

| 4. Detection Antibody | A biotinylated detection antibody (specific for a different antigen epitope) is added. | Forms a "sandwich" complex of antibody-antigen-biotinylated antibody. |

| 5. Enzyme Conjugate | Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) is added. | Streptavidin binds to the biotin on the detection antibody, amplifying the signal. |

| 6. Substrate Addition | A chromogenic substrate (e.g., TMB) is added. | The enzyme catalyzes a reaction that produces a measurable color change. |

| 7. Stop & Read | A stop solution is added to halt the reaction, and the absorbance is read on a plate reader. | Quantifies the amount of antigen present. |

In Western blotting, the biotin-streptavidin system enhances detection sensitivity. After proteins are separated by electrophoresis and transferred to a membrane, the target protein is identified using a specific primary antibody. A secondary antibody, which has been biotinylated using a reagent such as this compound, is then used to bind to the primary antibody. The final detection step involves incubating the membrane with enzyme-conjugated streptavidin (e.g., streptavidin-HRP), followed by a chemiluminescent substrate to visualize the protein bands.

For immunoprecipitation (IP), the goal is to isolate a specific protein or protein complex from a lysate. By using a biotinylated primary antibody against the protein of interest, the entire antibody-protein complex can be efficiently captured from the solution using streptavidin-coated agarose or magnetic beads. The beads are then washed to remove non-specific proteins, and the captured protein can be eluted and analyzed, often by Western blotting. This biotin-based IP method is highly effective for enriching low-abundance proteins from complex mixtures. elifesciences.org

Microscopy and Imaging Techniques

This compound is instrumental in preparing probes for localizing biomolecules within cells and tissues at high resolution. The biotin tag itself is not directly visualized; instead, it serves as a high-affinity anchor for streptavidin conjugated to a visualizable marker, such as an electron-dense particle or a fluorophore.

In immunoelectron microscopy, the biotin-streptavidin system provides a method for localizing antigens with high precision. nih.gov The general strategy involves using a biotinylated probe or antibody to bind to the target structure within a cell or tissue sample. The location of this binding event is then visualized by applying streptavidin conjugated to an electron-dense marker, most commonly colloidal gold nanoparticles of a specific size (e.g., 5, 10, or 15 nm). hiyka.com These gold particles are readily visible in the electron microscope, appearing as distinct black dots that pinpoint the location of the target molecule.

This technique can be applied in two main ways:

Pre-embedding labeling: The labeling of the target with the biotinylated antibody and streptavidin-gold is performed on the tissue or cells before they are embedded in resin and sectioned. This allows for better antibody penetration but can sometimes compromise ultrastructural preservation. nih.gov

Post-embedding labeling: The tissue is first fixed, embedded in resin, and then thin-sectioned. The labeling procedure is then carried out directly on the sections. This method generally provides better preservation of morphology but may suffer from reduced antigenicity due to the embedding process. nih.govspringernature.com

The high affinity of the biotin-streptavidin interaction ensures a stable and specific signal, making it a reliable method for ultrastructural localization studies. nih.gov

Table 2: Comparison of Pre-embedding and Post-embedding Labeling in Electron Microscopy

| Feature | Pre-embedding Labeling | Post-embedding Labeling |

| Procedure Timing | Labeling occurs before tissue is embedded in resin. | Labeling occurs after tissue is embedded and sectioned. |

| Reagent Penetration | Good; reagents can access the entire cell volume. | Limited; reagents can only access antigens on the surface of the section. |

| Ultrastructure | Can be compromised by the need for membrane permeabilization. | Generally excellent preservation of cellular morphology. |

| Antigenicity | Often better preserved. | Can be reduced by fixation and resin embedding procedures. |

| Typical Application | Localization of cell surface antigens or highly abundant intracellular targets. | Localization of intracellular antigens within specific organelles. |

In fluorescence microscopy, this compound is used to create biotinylated probes for in-situ hybridization (to detect specific nucleic acid sequences) or biotinylated antibodies for immunofluorescence. Detection is achieved by applying streptavidin that has been conjugated to a fluorescent dye (a fluorophore).

This method offers significant signal amplification because multiple fluorophore-conjugated streptavidin molecules can bind to a single biotinylated target, enhancing the brightness of the signal. This is particularly advantageous for detecting targets with low expression levels. Recent studies have shown that detecting a biotinylated target with fluorescent streptavidin can yield a significantly stronger signal with less background compared to traditional immunofluorescence using fluorophore-labeled secondary antibodies. This improved sensitivity is especially valuable in advanced imaging techniques like expansion microscopy and correlative light and electron microscopy (CLEM). elifesciences.org

Advanced Analytical Techniques for Characterization of Biotinylation Sites

The identification of specific amino acid residues modified by biotin, such as in the form of this compound on lysine (B10760008) residues, is crucial for the validation and detailed structural analysis in proximity labeling and other affinity-based proteomics studies. Advanced analytical techniques are required to pinpoint these modification sites with high confidence. While traditional methods focused on identifying the proteins captured by biotin-streptavidin affinity, modern approaches aim to directly detect the biotinylated peptides themselves, providing a higher level of detail about protein topology and interactions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Site Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying post-translational modifications, including biotinylation. nih.gov In this technique, biotinylated proteins are first digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then separated by liquid chromatography before being introduced into the mass spectrometer.

The mass spectrometer performs two stages of mass analysis (MS/MS). In the first stage (MS1), the masses of the intact peptides are measured. Peptides that have been modified with a biotin tag will show a characteristic mass shift. For instance, labeling with NHS-biotin results in a specific mass addition to the modified amino acid residue. researchgate.net

In the second stage (MS2), specific peptides from the first stage are selected, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, or MS/MS spectrum, provides sequence information about the peptide. The presence of the biotin modification on a specific amino acid can be determined by the mass shift observed in the fragment ions containing that residue. nih.govnih.gov

A key challenge in the MS/MS analysis of biotinylated peptides is that the modification itself can influence peptide fragmentation, ionization, and chromatographic behavior. nih.gov Biotinylation can increase the hydrophobicity of a peptide and lead to a reduction in its charge state. nih.gov To address this, adjustments to the LC gradient and mass spectrometer settings are often necessary to ensure the sensitive detection of these modified peptides. nih.gov

Furthermore, analysis of MS/MS spectra has revealed the presence of specific product ions that are characteristic of biotinylated peptides. These "signature ions" can be used to increase the confidence of biotinylation site identification. nih.govnih.gov For example, specific fragment ions are consistently observed upon the collision-induced dissociation of biotinylated lysine residues. nih.gov Incorporating these signature ions into the data analysis workflow can increase the number of identified biotinylated peptides by over 10%. nih.gov

Table 1: Influence of Biotinylation on Peptide Properties in LC-MS/MS

| Peptide Property | Observation after Biotinylation | Recommended Analytical Adjustment | Source |

|---|---|---|---|

| Hydrophobicity | Increased | Optimize LC gradient to account for more hydrophobic peptides | nih.gov |

| Precursor Charge | Reduction in charge state | Include singly charged precursors in MS analysis | nih.gov |

| Fragmentation | Generation of signature product ions | Incorporate signature ions in peptide spectral match scoring | nih.govnih.gov |

Strategies for Enhanced Recovery of Biotinylated Peptides

A significant hurdle in identifying biotinylation sites is the low recovery of biotinylated peptides using conventional purification methods. nih.gov The extremely strong interaction between biotin and streptavidin (or its variants like avidin and neutravidin) makes the efficient elution of biotinylated molecules a major challenge. nih.govresearchgate.net While this high-affinity interaction is ideal for capturing biotinylated proteins, it hinders the subsequent release of the modified peptides required for MS analysis. nih.gov Traditional methods often rely on on-bead digestion of the captured proteins, which can lead to incomplete digestion and high background noise from the streptavidin beads themselves. nih.gov

To overcome these limitations, several advanced strategies have been developed to improve the recovery of biotinylated peptides.

Immunoaffinity Enrichment: A highly effective alternative to streptavidin-based capture is the use of anti-biotin antibodies. nih.govnih.govnih.gov This approach, sometimes referred to as Biotinylation Site Identification Technology (BioSITe), involves digesting the proteins into peptides first, followed by the specific capture of biotinylated peptides using an anti-biotin antibody. nih.gov The binding affinity of the antibody to biotin is lower than that of streptavidin, which allows for a much more efficient elution of the captured peptides under milder conditions. researchgate.net This strategy has been shown to dramatically increase the number of identified biotinylation sites, in some cases by more than 30-fold compared to streptavidin-based protein enrichment. nih.gov

Table 2: Comparison of Enrichment Strategies for Biotinylated Peptides

| Enrichment Method | Principle | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Streptavidin-based Protein Enrichment | High-affinity capture of intact biotinylated proteins, followed by on-bead digestion. | Provides a large list of potential biotinylated proteins. | Low recovery of biotinylated peptides; harsh elution conditions; streptavidin contamination. | nih.govnih.govresearchgate.net |

| Anti-biotin Antibody-based Peptide Enrichment (e.g., BioSITe) | Capture of peptides post-digestion using an anti-biotin antibody. | High recovery and elution efficiency; provides direct, high-confidence detection of biotinylation sites. | May identify fewer total proteins compared to protein-level enrichment. | nih.govnih.govnih.gov |

| Optimized Elution Buffers | Use of specific buffers (e.g., acidic organo-aqueous solutions) to disrupt the biotin-streptavidin interaction. | LC-MS friendly; improves elution from streptavidin beads. | May still result in lower recovery than antibody-based methods. | nih.gov |

Optimized Elution Conditions: For workflows that still utilize streptavidin, research has focused on developing more effective elution methods. One successful approach involves using an acidic organo-aqueous denaturation buffer. The combination of low pH and a high percentage of organic solvent works to disrupt the protein structure of streptavidin, facilitating the release of the bound biotinylated peptides in a format that is more compatible with direct LC-MS analysis. nih.gov Other methods involve competition with free biotin, though this is often inefficient due to the slow dissociation rate of the biotin-streptavidin complex. researchgate.net

These advanced strategies, combining sophisticated mass spectrometry with improved peptide recovery techniques, have transformed the study of biotinylation. They allow researchers to move beyond simply identifying which proteins are in proximity to a labeled target and toward a detailed, site-specific understanding of molecular interactions and protein architecture within the cell.

Emerging Research Applications and Methodological Advancements for N 4 Aminobutyl Biotinamide

Role in PROTAC (Proteolysis Targeting Chimeras) Development as a Linker Component

N-(4-Aminobutyl)biotinamide is utilized as a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins. The structure of a PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.gov The linker's characteristics, including its attachment point, length, and composition, are crucial for the efficacy of the PROTAC. nih.gov

A key challenge in PROTAC design is identifying a suitable position on the target protein ligand to attach the linker without disrupting its binding affinity. nih.gov this compound is employed in a low-cost and effective strategy to pinpoint these viable "linkage vectors." nih.gov In this approach, researchers synthetically attach a biotin (B1667282) tag, via a linker like this compound, to various potential conjugation sites on the target-binding molecule. nih.gov

These newly created biotinylated probes are then introduced into cellular lysates. The strong and highly specific interaction between biotin and streptavidin is leveraged for immunoprecipitation (pull-down) assays. nih.govnih.gov If the biotinylated ligand successfully pulls down the target protein (as confirmed by methods like Western blot analysis), it indicates that the modification at that specific site did not abolish protein binding. This confirms the site as a viable position for linker attachment in the development of a functional PROTAC. nih.gov

For example, in a study aimed at developing p300/CBP degraders, this compound was conjugated to a derivative of the inhibitor A-485. The resulting probe was used to determine if the chosen conjugation site was compatible with p300 binding. nih.gov This biotin-streptavidin-based screening method allows for the empirical evaluation of multiple potential linker attachment points before committing to the full synthesis of complex PROTAC molecules. nih.gov

| Component | Role in PROTAC Linker Vector Identification | Example from Research |

| Target Protein Ligand | The molecule that binds to the protein of interest (POI) intended for degradation. | A-485 derivative targeting p300/CBP. nih.gov |

| This compound | Acts as the biotin-containing probe that is attached to the ligand at a potential linker site. nih.gov | Conjugated to a carboxylic acid derivative of the A-485 ligand. nih.gov |

| Streptavidin | Used in solid-phase (e.g., beads) form to capture the biotinylated probe and any bound target protein from cell lysate. nih.gov | Solid-phase bound streptavidin for pull-down assay. nih.gov |

| Target Protein | The protein whose degradation is the ultimate goal of the PROTAC. | p300. nih.gov |

This compound in Antibody-Drug Conjugate (ADC) Linker Design

The design of the linker in an Antibody-Drug Conjugate (ADC) is a critical factor that determines the stability, efficacy, and safety profile of the therapeutic. nih.govnih.gov ADCs connect a monoclonal antibody to a potent cytotoxic payload, and the linker's role is to ensure the conjugate remains stable in circulation and releases the payload effectively at the tumor site. nih.govwuxiapptec.com The principles of identifying viable linker attachment points are shared between PROTACs and ADCs.

The strategy of using biotinylated probes to identify suitable conjugation sites on a ligand, as detailed in PROTAC development, is directly applicable to the design of ADCs. Before constructing a full ADC, it is essential to ensure that attaching the linker-payload complex to the antibody does not compromise the antibody's ability to bind to its target antigen. creativepegworks.com While not directly cited as a component in a final ADC linker, this compound can serve as an invaluable research tool in the preliminary stages of ADC design.

By conjugating this compound to different sites on an antibody or a targeting ligand, researchers can create a series of probes. These probes can then be tested for their binding affinity to the target antigen. A successful interaction, often verified through techniques like immunoprecipitation using streptavidin, confirms that the chosen modification site is a viable vector for the attachment of the linker-drug payload without hindering the antibody's targeting function. This pre-screening step helps rationalize the design of the final ADC, saving time and resources by avoiding the synthesis of ineffective conjugates.

| Stage of ADC Design | Application of Biotinamide (B1199965) Probe | Purpose |

| Feasibility Assessment | Conjugate this compound to potential sites on the monoclonal antibody. | To screen for attachment points that do not interfere with antigen binding. |

| Vector Validation | Perform binding assays (e.g., ELISA, pull-downs) with the biotinylated antibody. | To confirm that the modified antibody retains its specificity and affinity for the target antigen. |

| Lead Optimization | Select the validated attachment sites for conjugation of the final linker-payload. | To proceed with the synthesis of a functional ADC with a higher probability of success. |

Development of Genetically Encodable and Chemically Modulatable Biotinylation Systems

Recent advancements in synthetic biology have led to the creation of genetically encodable and chemically modulatable systems that leverage biotinylation for cellular control. biorxiv.orgbiorxiv.org These systems engineer a "writer/reader" framework into mammalian cells to program post-translational modifications (PTMs) and control protein interactions. biorxiv.org

The "writer" element in this system is a bacterially-derived biotin protein ligase, such as BirA. biorxiv.orgbiorxiv.org This enzyme is engineered to specifically recognize and attach biotin to a fused biotin acceptor peptide (AP) tag on a protein of interest, such as a synthetic receptor or transcription factor. biorxiv.org Biotinylation is an ideal PTM for synthetic systems in mammalian cells because it is rare, with very few naturally biotinylated proteins in the cytoplasm or on the plasma membrane. biorxiv.org

The "reader" modules are designed from sequences of a biotinamide-binding antibody. biorxiv.org Proteins fused with these reader domains can interact with the AP-tagged proteins only when they have been biotinylated by the "writer" enzyme. biorxiv.orgbiorxiv.org This creates a controllable switch for protein-protein interactions.

The control of this system is multi-layered:

Genetic Control : The expression of the BirA "writer" enzyme can be regulated, allowing for cell-specific control over the biotinylation event. biorxiv.org

Chemical Modulation : The interaction between the biotinylated "writer" and the "reader" can be disrupted by the addition of exogenous biotinamide-based compounds. biorxiv.org This allows for chemical modulation of both intracellular and intercellular complexes, providing a way to turn the engineered signaling pathway off. biorxiv.org

This technology has been successfully applied to create post-translational and chemogenetic control over synthetic Notch (SynNotch) receptor systems, demonstrating its utility in programming sophisticated cellular behaviors. biorxiv.orgbiorxiv.org

| System Component | Function | Description |

| "Writer" Enzyme | Catalyzes biotinylation | A biotin protein ligase (e.g., BirA) that covalently attaches biotin to a specific peptide tag. biorxiv.org |

| Acceptor Peptide (AP) | Substrate for "Writer" | A short peptide sequence genetically fused to a target protein, marking it for biotinylation. biorxiv.orgbiorxiv.org |

| "Reader" Module | Binds to biotinylated AP | A protein domain derived from a biotinamide-binding antibody that recognizes and binds to the biotinylated target protein. biorxiv.org |

| Modulator | Disrupts Writer-Reader interaction | Exogenously applied biotinamide-based compounds that can compete for binding and modulate the system. biorxiv.org |

Future Perspectives on Expanding Biotinamide-Based Technologies

The unique properties of the biotin-avidin interaction, combined with the chemical versatility of biotinamide derivatives, position these technologies for significant future expansion in multiple scientific fields. nih.gov

In the realm of targeted therapeutics like PROTACs and ADCs, the use of this compound and similar probes for linker vector identification is likely to become a more widespread and standardized preliminary step. This strategy can be expanded to new classes of targeting molecules and a wider array of protein targets, streamlining the early-stage design process for these complex conjugates. Further development could involve creating libraries of biotinamide probes with different linker lengths and properties to more precisely map optimal conjugation topographies.

In synthetic biology, the genetically encodable "writer/reader" systems are poised for greater sophistication. Future iterations could involve engineering the biotin ligase for even greater orthogonality or developing new reader modules with different binding kinetics. biorxiv.org This could enable the construction of more complex, multi-input logical circuits within cells, allowing for the programming of advanced cellular behaviors for applications in regenerative medicine and biotechnology.

Furthermore, the inherent strength and specificity of the biotin-streptavidin system will continue to be exploited in drug delivery and diagnostics. nih.gov Biotinamide-functionalized nanoparticles and other nanocarriers offer a flexible platform for loading both therapeutic agents and targeting ligands. nih.gov The tetravalent nature of avidin (B1170675) allows for the modular assembly of complex, multifunctional nanoparticles, which could be used for combination therapies or advanced diagnostic imaging. nih.gov Future research will likely focus on overcoming any potential immunogenicity and further refining the in vivo targeting and release characteristics of these systems. nih.gov

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing N-(4-Aminobutyl)biotinamide, and how is purity validated?

- Methodology : Synthesis typically involves coupling biotin with 1,4-diaminobutane using carbodiimide crosslinkers (e.g., EDC/NHS). Post-synthesis, purity is assessed via reversed-phase HPLC with UV detection (λ = 220 nm). Structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS). For rigorous validation, compare retention times and spectral data with NIST reference standards .

Q. How is this compound applied in protein labeling, and what factors influence conjugation efficiency?

- Methodology : The compound’s primary amine reacts with carboxyl or sulfhydryl groups on proteins. Optimize pH (8.0–9.0), molar excess (10:1 biotin:protein), and reaction time (2–4 hrs at 4°C). Post-conjugation, remove excess reagent via dialysis or size-exclusion chromatography. Validate using streptavidin-coated ELISA plates or Western blotting with HRP-streptavidin .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

- Methodology : Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products using HPLC-MS. For long-term storage, lyophilize in amber vials at -20°C. Stability data should align with ICH guidelines, with degradation thresholds <5% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data when using this compound in surface plasmon resonance (SPR) assays?

- Methodology : Contradictions may arise from steric hindrance or improper orientation. Optimize immobilization density (≤100 RU) and use a reference flow cell for baseline correction. Compare with alternative biotinylation sites (e.g., lysine vs. cysteine tagging). Validate with orthogonal methods like ITC or fluorescence anisotropy .

Q. What strategies mitigate non-specific binding in streptavidin-biotin assays involving this compound?

- Methodology : Pre-block surfaces with 3% BSA or 5% non-fat milk. Titrate biotin concentration to avoid over-saturation (typical range: 0.1–1 µM). Include negative controls (e.g., unbiotinylated protein). For in vivo applications, consider polyethylene glycol (PEG) spacers to reduce hydrophobicity .

Q. How does the linker length of this compound impact chemiluminescence signal-to-noise ratios in diagnostic assays?

- Methodology : The 4-aminobutyl spacer balances steric flexibility and proximity effects. Compare with shorter (e.g., biocytin) or longer (e.g., biotin-PEG4-amine) linkers in chemiluminescence resonance energy transfer (CRET) systems. Signal intensity is quantified using luminometers, with optimization for minimal background (e.g., <5% of total signal) .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。